molecular formula C11H12N2O4 B8302403 N-(2-nitro-4-propanoylphenyl)acetamide

N-(2-nitro-4-propanoylphenyl)acetamide

Cat. No.: B8302403
M. Wt: 236.22 g/mol
InChI Key: SGUWHSHXLDNMIP-UHFFFAOYSA-N
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Description

N-(2-nitro-4-propanoylphenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring with a nitro (-NO₂) group at the 2-position and a propanoyl (-COCH₂CH₃) group at the 4-position.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-(2-nitro-4-propanoylphenyl)acetamide

InChI

InChI=1S/C11H12N2O4/c1-3-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

SGUWHSHXLDNMIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of nitro-aromatic acetamides is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Carcinogenicity and Organ Specificity

Nitro-substituted compounds with heterocyclic rings (e.g., thiazolyl, furyl) exhibit pronounced carcinogenic activity. For example:

  • NFTA induced lymphocytic leukemia in 100% of mice at 0.1% dietary dose, with forestomach tumors in 23/25 mice .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide caused stomach squamous cell carcinomas in 21/22 mice and leukemia in 19/22 .
  • N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide showed urinary bladder carcinogenicity (31/33 mice) and leukemia (23/33) .

In contrast, N-(2-nitro-4-propanoylphenyl)acetamide lacks direct carcinogenicity data.

Metabolic and Toxicological Considerations

  • Nitro Reduction: Nitro groups in aromatic compounds are often metabolically reduced to reactive amines, which can form DNA adducts. This mechanism is implicated in the carcinogenicity of nitro-furyl derivatives .
  • The propanoyl group in the target compound may sterically hinder such interactions.
  • Heterocyclic vs. Phenyl Rings : Thiazolyl and furyl rings in analogues like NFTA enhance metabolic activation via enzymatic cleavage, whereas phenyl rings (as in the target compound) may exhibit slower bioactivation .

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